1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is a chemical compound characterized by the molecular formula C9H9BrN2O and a molecular weight of approximately 241.08 g/mol. This compound features a pyrrolidin-2-one ring substituted with a brominated pyridine moiety at the 5-position. It exists as a powder at room temperature and has garnered attention for its potential applications in medicinal chemistry and organic synthesis.
1-(5-Bromopyridin-2-yl)pyrrolidin-2-one exhibits notable biological activities. Research indicates that derivatives of this compound possess significant antimicrobial properties, effective against various bacterial strains with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. Furthermore, studies have highlighted its antiviral potential, particularly against RNA viruses, suggesting that structural modifications at the C-5 position enhance biological efficacy .
Several synthetic routes have been developed for the preparation of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one:
The applications of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one are diverse:
Interaction studies involving 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one have focused on its binding affinities and inhibitory effects on specific biological targets. For instance, studies have shown that certain derivatives can inhibit Angiotensin II-induced contractions, indicating potential cardiovascular applications . Additionally, its interactions with RNA viruses suggest mechanisms for antiviral activity that warrant further investigation.
1-(5-Bromopyridin-2-yl)pyrrolidin-2-one shares structural similarities with several other compounds, which may exhibit comparable biological activities or synthetic utility:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one | 1.00 | Variation in bromine position; similar activity |
| 1-(5-Bromopyridin-2-YL)piperazine | 0.95 | Piperazine ring; explored for different pharmacological properties |
| 1-(5-Bromopyridin-3-YL)piperazine hydrochloride | 0.98 | Hydrochloride salt form; increased solubility |
| 1-(5-Bromopyridin-2-YL)-4-propylpiperazine | 0.95 | Propyl substitution; potential for varied activity |
| 1-(5-Bromopyridin-2-YL)-4-isopropylpiperazine | 0.95 | Isopropyl substitution; similar pharmacological profiles |
These compounds illustrate the versatility of the brominated pyridine framework and its potential for generating bioactive molecules through strategic modifications.
Irritant